1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid
Description
Substituent Effects on Hybrid Architecture
- Aminosulfonyl vs. Alkyl Groups : The aminosulfonyl group enhances polarity and hydrogen-bonding capacity compared to alkyl-substituted analogs (e.g., 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid ). This increases aqueous solubility and influences binding interactions in supramolecular assemblies.
- Carboxylic Acid vs. Ester Derivatives : Replacing the carboxylic acid with esters (e.g., ethyl or methyl) reduces hydrogen-bonding potential and alters lipophilicity, as seen in 1-(5-sulfamoylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate esters .
Conformational Flexibility
- Piperidine Ring Dynamics : Hybrids with bulkier substituents (e.g., 1-(5-(trifluoromethyl)benzo[d]oxazol-2-yl)piperidine-4-carboxylic acid ) exhibit restricted piperidine ring puckering due to steric clashes, unlike the more flexible aminosulfonyl derivative.
Table 3: Structural comparison with benzoxazole-piperidine analogs
| Compound | Key Substituents | LogP | Hydrogen Bond Donors |
|---|---|---|---|
| 1-[5-(Aminosulfonyl)-benzoxazol-2-yl]piperidine-4-COOH | -SO₂NH₂, -COOH | 0.92 | 3 |
| 1-Benzoxazol-2-yl-piperidine-4-COOH | -H, -COOH | 1.45 | 2 |
| 1-(5-Trifluoromethyl-benzoxazol-2-yl)piperidine-4-COOEt | -CF₃, -COOEt | 3.12 | 0 |
These comparisons highlight how functional groups dictate physicochemical properties and conformational behavior, guiding the design of tailored benzoxazole-piperidine derivatives.
Properties
IUPAC Name |
1-(5-sulfamoyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c14-22(19,20)9-1-2-11-10(7-9)15-13(21-11)16-5-3-8(4-6-16)12(17)18/h1-2,7-8H,3-6H2,(H,17,18)(H2,14,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHVZFGEAGFEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzoxazole Ring
The benzoxazole ring is commonly synthesized by cyclization of 2-aminophenol derivatives with appropriate carboxylic acid or ester precursors under dehydrating conditions. Typical methods include:
- Cyclodehydration of 2-aminophenol with carboxylic acids or their derivatives (e.g., acid chlorides or esters) under acidic or dehydrating conditions.
- Use of catalysts or reagents such as polyphosphoric acid or phosphorus oxychloride to promote ring closure.
Introduction of the Aminosulfonyl Group
The aminosulfonyl substituent at the 5-position of the benzoxazole ring is introduced via sulfonylation reactions:
- Sulfonyl chlorides or sulfonyl anhydrides react with amino groups on the benzoxazole ring or its precursors.
- Alternatively, direct sulfonation followed by amination can be employed.
- Protection and deprotection strategies are often used to control regioselectivity and avoid side reactions.
Protection and Deprotection Steps
- Protecting groups such as t-butoxycarbonyl (Boc) or carbobenzoxy (Cbz) are used to mask amine functionalities during sulfonylation or coupling steps.
- Deprotection is typically achieved by hydrogenolysis (Pd/C catalyzed) or acid treatment (e.g., trifluoroacetic acid or HCl in suitable solvents).
- Reaction conditions for deprotection are carefully controlled (0–60 °C, 1–24 hours) to maximize yield and purity.
Coupling with Piperidine-4-carboxylic Acid
The final step involves coupling the benzoxazole sulfonamide intermediate with a piperidine-4-carboxylic acid or its derivative:
- Activation of the carboxylic acid group using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or aza-HOBt (1-hydroxy-7-azabenzotriazole).
- Use of bases like DIPEA (N,N-diisopropylethylamine) to facilitate amide bond formation.
- The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) at room temperature overnight.
- Purification of the product is achieved by chromatographic techniques or crystallization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Benzoxazole ring formation | 2-Aminophenol + acid chloride, PPA or POCl3 | 80–120 °C | Several hours | Cyclodehydration under dehydrating conditions |
| Sulfonylation | Sulfonyl chloride + amine precursor | 0–25 °C | 1–24 hours | Use of protecting groups recommended |
| Deprotection | Pd/C hydrogenolysis or acid treatment (TFA, HCl) | 0–60 °C | 1–24 hours | Removal of Boc or Cbz groups |
| Coupling with piperidine acid | HATU, aza-HOBt, DIPEA in DMF | Room temperature | Overnight | Amide bond formation, high conversion |
Detailed Research Findings
- Patent WO2011131975A1 describes the preparation of related piperidine derivatives with benzothiazole and benzoxazole moieties, emphasizing the use of lithium hydroxide hydrolysis, amide coupling with HATU/aza-HOBt, and DIPEA base in DMF solvent to achieve high yields and purity.
- The removal of protecting groups is critical for obtaining the free amine necessary for sulfonylation and coupling steps. Acidic or catalytic hydrogenolysis methods are preferred for their mildness and efficiency.
- The sulfonamide formation step requires careful control of reaction conditions to avoid over-sulfonation or side reactions, often employing stoichiometric amounts of sulfonyl chlorides and low temperatures.
- The piperidine-4-carboxylic acid moiety is introduced via amide bond formation using modern peptide coupling reagents, which provide high coupling efficiency and minimize racemization or side reactions.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Benzoxazole ring synthesis | 2-Aminophenol + acid chloride + PPA/POCl3 | Formation of benzoxazole core | Benzoxazole intermediate |
| Sulfonylation | Sulfonyl chloride + amine + protecting groups | Introduction of aminosulfonyl group | Benzoxazole sulfonamide |
| Deprotection | Pd/C hydrogenolysis or acid (TFA, HCl) | Removal of protecting groups | Free amine for coupling |
| Amide coupling | HATU, aza-HOBt, DIPEA, DMF | Coupling with piperidine-4-carboxylic acid | Final target compound |
Chemical Reactions Analysis
1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Scientific Research Applications
1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds or ionic interactions with these targets, while the benzoxazole and piperidine rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other piperidine-carboxylic acid derivatives, differing primarily in substituents on the heterocyclic ring. Below is a comparative analysis of key analogs:
Structural and Functional Group Comparisons
Key Differences in Physicochemical Properties
Biological Activity
1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid, with the CAS number 1035841-03-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N3O5S
- Molecular Weight : 325.34 g/mol
- Structure :
- The compound features a piperidine ring connected to a benzoxazole moiety via an aminosulfonyl group, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The aminosulfonyl group can form hydrogen bonds or ionic interactions with target molecules, while the benzoxazole and piperidine rings provide structural stability. This interaction can modulate the activity of various enzymes involved in critical cellular processes.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound | HDAC Inhibition (%) | Apoptosis Induction (%) |
|---|---|---|
| D28 | 74.91 | 27.92 |
| D29 | 68.00 | 15.53 |
| D30 | 66.16 | 10.10 |
These findings suggest that the compound may similarly act as an HDAC inhibitor, promoting apoptosis in cancer cells through dose-dependent mechanisms .
2. Enzyme Inhibition
The compound has shown potential in inhibiting various enzymes critical for cellular signaling and metabolic pathways. Its structural components allow it to bind effectively to enzyme active sites, thereby modulating their activity.
Table 2: Enzyme Inhibition Profile
| Enzyme Type | Inhibition (%) at 2 µM |
|---|---|
| HDAC1 | 63.49 |
| HDAC2 | 74.91 |
| HDAC3 | 68.00 |
This inhibition profile indicates a promising avenue for further exploration in drug development targeting specific diseases related to enzyme dysregulation .
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Study on Cancer Cell Lines : A study conducted on K562 leukemia cells revealed that treatment with related compounds resulted in significant apoptosis induction compared to control groups, highlighting their potential as anticancer agents .
- Mechanistic Studies : Further mechanistic studies indicated that these compounds could induce G2/M cell cycle arrest, a critical phase for cancer cell proliferation .
Q & A
Basic Question
- NMR : Confirm the benzoxazole aromatic protons (δ 7.4–8.0 ppm) and piperidine protons (δ 1.5–3.5 ppm). The carboxylic acid proton may appear as a broad peak at δ ~12 ppm in DMSO-d₆ .
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%). Monitor for byproducts like unreacted piperidine or sulfonamide hydrolysis products .
- Elemental Analysis : Validate empirical formula (e.g., %C, %N within 0.3% of theoretical values) to confirm stoichiometric integrity .
How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?
Advanced Question
Discrepancies may arise from assay-specific variables (e.g., pH, ion strength) affecting ionization of the carboxylic acid and sulfonamide groups. To address this:
- Perform pH-dependent solubility studies to correlate bioactivity with ionization states.
- Use molecular dynamics simulations to model interactions with target proteins under varying conditions.
- Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) to distinguish artifacts from true activity .
What computational methods are recommended to predict the compound’s reactivity and metabolic stability?
Advanced Question
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfonamide sulfur susceptibility to oxidation).
- CYP450 Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to model phase I metabolism, focusing on piperidine N-dealkylation or benzoxazole ring oxidation.
- Molecular Docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency against carbonic anhydrase isoforms?
Advanced Question
- Core Modifications : Substitute the benzoxazole with benzothiazole (improved lipophilicity) or vary sulfonamide substituents (e.g., methyl vs. trifluoromethyl) to alter isoform selectivity (CA II vs. CA IX).
- Piperidine Analogues : Replace the carboxylic acid with ester prodrugs to enhance membrane permeability, then hydrolyze in situ.
- Biological Testing : Use isoform-specific enzymatic assays (e.g., stopped-flow CO₂ hydration) and X-ray crystallography to map binding interactions. Reference analogs from (e.g., compounds 5-24) for SAR trends .
What experimental controls are critical when evaluating this compound’s stability under physiological conditions?
Advanced Question
- Negative Controls : Incubate the compound in buffer-only (no enzymes) to distinguish chemical vs. enzymatic degradation.
- Temperature/Time Series : Monitor degradation at 37°C over 24–72 hours using LC-MS to identify breakdown products (e.g., sulfonamide cleavage).
- Redox Mimetics : Add antioxidants (e.g., ascorbic acid) to assess oxidative stability in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
